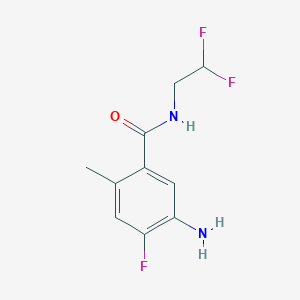

5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide

Description

5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide is a fluorinated benzamide derivative characterized by a substituted benzene ring with amino, fluoro, and methyl groups, along with a 2,2-difluoroethylamide side chain.

Properties

IUPAC Name |

5-amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-5-2-7(11)8(14)3-6(5)10(16)15-4-9(12)13/h2-3,9H,4,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMAXEXSXZLITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with 2,2-difluoroethylamine under appropriate conditions to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could be investigated as a potential drug candidate for various diseases.

Industry: The compound might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and intermediates, particularly fluorinated benzamides and anilines. Below is a comparative analysis based on substituent patterns and known properties of analogous compounds.

Table 1: Structural and Functional Comparison

Key Findings

Fluorine Substitution Patterns: The 4-fluoro and 2,2-difluoroethyl groups in the target compound enhance electronegativity and metabolic stability compared to non-fluorinated analogs. This is consistent with diflufenican (), where fluorine improves herbicidal activity by resisting oxidative degradation.

Amide Linker Flexibility: The N-(2,2-difluoroethyl)amide side chain introduces steric hindrance and polarity, which may affect binding to biological targets. Comparatively, the dichlorophenoxy butanamide in offers greater conformational flexibility, possibly enhancing interaction with enzymes in herbicidal pathways.

However, its instability under alkaline conditions () could limit synthetic scalability compared to stable analogs like diflufenican.

Biological Activity

5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide is C10H11F2N3O. The structure consists of an amide functional group attached to a benzene ring with amino and fluoro substituents. This unique configuration may contribute to its biological activity.

Research indicates that compounds similar to 5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide often interact with various biological pathways:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- G Protein-Coupled Receptor (GPCR) Modulation : There is evidence that related compounds act as agonists or antagonists at GPCRs, influencing neurotransmitter release and other physiological processes.

Antitumor Activity

A study evaluated the antitumor potential of similar compounds, revealing that they could inhibit tumor cell growth through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

Another area of investigation focused on the neuroprotective properties of compounds with similar structures. These studies demonstrated that they could prevent neuronal cell death in models of neurodegeneration by inhibiting stress-activated pathways like JNK .

Antimicrobial Properties

Compounds in this class have also shown promise as antimicrobial agents. Preliminary studies indicated that they could inhibit the growth of various bacterial strains by disrupting their cellular functions.

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models, 5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent against specific cancer types.

Case Study 2: Neuroprotection

In vitro experiments using SH-SY5Y neuroblastoma cells treated with neurotoxic agents showed that the compound reduced apoptosis significantly. This effect was attributed to its ability to modulate oxidative stress response pathways.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.